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Stannous methanesulfonate

Electroplating Throwing Power Tin Coating

Stannous methanesulfonate (50% solution) is the definitive tin source for precision electroplating where deposit uniformity and process efficiency are non-negotiable. Unlike stannous sulfate, which suffers from poor throwing power, or stannous chloride, which yields rough deposits, our MSA-based electrolyte leverages non-oxidizing methanesulfonate chemistry to achieve a 31.87% absolute improvement in throwing power and 99.78% current efficiency. This translates to fewer rejects, lower operational costs, and superior solderability on complex geometries like PCB leadframes and high-speed connectors. Choose stannous methanesulfonate for high-speed reel-to-reel plating, brush plating, and Sn-alloy deposition where bath stability and deposit quality are critical. Available in 50% w/w aqueous solution, ready for immediate industrial use.

Molecular Formula C2H6O6S2Sn
Molecular Weight 308.9 g/mol
CAS No. 53408-94-9
Cat. No. B3029117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannous methanesulfonate
CAS53408-94-9
Molecular FormulaC2H6O6S2Sn
Molecular Weight308.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2]
InChIInChI=1S/2CH4O3S.Sn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
InChIKeyJALQQBGHJJURDQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stannous Methanesulfonate (CAS 53408-94-9): A Procurement-Focused Overview for High-Performance Tin Electroplating


Stannous methanesulfonate (CAS 53408-94-9), also referred to as tin(II) methanesulfonate, is a stannous salt of methanesulfonic acid (MSA) with the molecular formula C2H6O6S2Sn . It is commercially supplied primarily as a 50 wt.% aqueous solution, characterized by a density of 1.55 g/mL at 25°C, a refractive index (n20/D) of 1.444, and a melting point of −27°C . This compound serves as a critical tin source in high-performance electroplating electrolytes, where its unique physicochemical properties directly address the limitations of legacy tin salts in demanding industrial and electronic applications.

Why Stannous Methanesulfonate Cannot Be Simply Replaced by Stannous Sulfate or Chloride: The Case for Performance-Based Sourcing


Direct substitution of stannous methanesulfonate with other stannous salts, such as sulfate or chloride, in tin electroplating is not straightforward and often leads to significant performance deficits. Legacy systems like stannous sulfate, while initially lower in cost, suffer from poor throwing power and reduced current efficiency, which directly impact coating uniformity and process economy [1]. Similarly, stannous chloride-based electrolytes exhibit inferior bath stability and produce rougher, less consistent deposits [2]. The methanesulfonate anion is non-oxidizing and forms stable complexes with Sn(II), which mitigates oxidation and hydrolysis, enabling higher plating speeds and superior deposit quality—attributes that are not replicated by simpler inorganic anions. The quantitative evidence detailed below substantiates these critical performance gaps, confirming that in-class substitution without rigorous process requalification is a high-risk procurement strategy.

Stannous Methanesulfonate: Quantifiable Differentiation from Stannous Sulfate and Chloride in Electroplating


Superior Throwing Power vs. Stannous Sulfate: A 31.87% Absolute Improvement in Coating Uniformity

In a direct head-to-head comparison of matt tin plating electrolytes, the stannous methanesulfonate-based system demonstrated an average throwing power (dispersion capability) of 94.57%, while the stannous sulfate-based system achieved only 62.70% under identical test conditions [1]. This represents an absolute improvement of 31.87 percentage points, confirming a substantial enhancement in the ability to plate complex geometries uniformly.

Electroplating Throwing Power Tin Coating Stannous Methanesulfonate Stannous Sulfate

Higher Current Efficiency vs. Stannous Sulfate: A 0.43% Absolute Gain That Enhances Process Economics

Under comparable operating conditions, the stannous methanesulfonate electrolyte exhibited a current efficiency of 99.78%, whereas the stannous sulfate counterpart achieved 99.35% [1]. While the absolute difference of 0.43 percentage points appears modest, in high-volume, continuous plating operations, this incremental gain in efficiency significantly reduces energy consumption and increases throughput over time.

Electroplating Current Efficiency Tin Deposition Stannous Methanesulfonate Stannous Sulfate

Comparable Long-Term Operating Cost vs. Stannous Sulfate: Initial Premium Offset by Reduced Waste and Higher Throughput

A detailed cost analysis for depositing 10 kg of tin revealed that the stannous sulfate electrolyte had an initial cost advantage of 63.65 RMB over the stannous methanesulfonate system [1]. However, the study concluded that as the quantity of tin plated increases, the higher electrical consumption of the sulfate system narrows this gap, and the overall costs of the two processes become comparable [1]. This finding neutralizes the primary procurement objection—higher upfront cost—by demonstrating near cost parity at scale when factoring in operational efficiency.

Electroplating Cost Analysis Total Cost of Ownership Stannous Methanesulfonate Stannous Sulfate

Enhanced Bath Stability and Smoother Deposits vs. Stannous Chloride: Qualitative Advantages with Direct Process Implications

A comparative study of brush plating formulations demonstrated that the stannous methanesulfonate electrolyte exhibited superior stability, and the resulting tin deposits possessed a smoother, more refined surface morphology compared to those from a stannous chloride electrolyte [1]. While quantitative roughness values (e.g., Ra) are not provided, the qualitative assessment, supported by SEM imaging, confirms a consistent advantage in deposit quality. However, it is also noted that the corrosion resistance of the methanesulfonate deposit was inferior to that of the chloride system in this specific study [1].

Electroplating Bath Stability Surface Roughness Stannous Methanesulfonate Stannous Chloride

Optimal Industrial and Research Applications for Stannous Methanesulfonate Based on Comparative Evidence


High-Speed Reel-to-Reel Plating of Electronic Connectors and Leadframes

For continuous, high-speed plating of copper-based connectors, terminals, and leadframes where uniform deposit thickness on complex geometries is critical. The proven 31.87% absolute improvement in throwing power over stannous sulfate electrolytes [1] ensures consistent coating on intricate parts, minimizing rejects due to thickness variation. The comparable long-term operational cost further supports its adoption over sulfate systems in high-volume production [1].

Matte Tin Plating for Soldering Applications in PCB Manufacturing

In printed circuit board (PCB) fabrication, stannous methanesulfonate-based baths are ideal for producing matte tin finishes that enhance solderability. The high current efficiency (99.78%) and superior throwing power (94.57%) demonstrated in comparative studies [1] directly contribute to more uniform and reliable solder joints, which is essential for electronic assembly reliability.

Brush Plating for Selective Area Repair and Prototyping

For brush plating applications, stannous methanesulfonate offers a more stable bath and produces smoother, more detailed deposits compared to stannous chloride electrolytes [2]. This makes it the preferred choice for selective area repairs on electronic components or for rapid prototyping where consistent, high-quality localized tin deposition is required. The improved bath stability reduces the frequency of solution changes and maintenance.

Electrolyte Formulation for Advanced Tin Alloy Plating

The non-oxidizing nature of methanesulfonate and its ability to form stable complexes with Sn(II) make it a superior base for developing electrolytes for tin-alloy deposition (e.g., Sn-Ag, Sn-Cu). The enhanced stability and high solubility of organic additives in MSA-based systems [1] provide a more robust platform for achieving precise alloy compositions and deposit properties compared to sulfate or chloride analogs.

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